molecular formula C11H21NO3 B13518047 methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate

methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate

Cat. No.: B13518047
M. Wt: 215.29 g/mol
InChI Key: OMUJACOHJYZZRD-HRDYMLBCSA-N
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Description

Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate is a chemical compound with a complex structure that includes a cyclobutyl ring, an amino group, and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate typically involves multiple steps. One common method includes the reaction of a cyclobutyl precursor with tert-butyl bromoacetate under basic conditions to introduce the tert-butoxy group. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The tert-butoxy group can enhance the compound’s stability and solubility, facilitating its interaction with biological membranes and other targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclohexyl]acetate: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.

    Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclopentyl]acetate: Similar structure but with a cyclopentyl ring.

Uniqueness

Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-9-6-8(12)7(9)5-10(13)14-4/h7-9H,5-6,12H2,1-4H3/t7-,8+,9-/m1/s1

InChI Key

OMUJACOHJYZZRD-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@@H]([C@H]1CC(=O)OC)N

Canonical SMILES

CC(C)(C)OC1CC(C1CC(=O)OC)N

Origin of Product

United States

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